![molecular formula C19H16FN3OS B2994438 (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone CAS No. 1286698-82-5](/img/structure/B2994438.png)
(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential use as a drug for various medical conditions.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Compounds within the fluorene and azetidinone class have been synthesized and evaluated for their antimicrobial and anticancer properties. For example, fluorene-based azetidinones demonstrated remarkable activity against specific cancer cell lines (A-549 and MDA-MB-231), comparing favorably with reference drugs like Taxol. These compounds' mode of action was further elucidated through molecular docking studies, suggesting their interaction with the dihydrofolate reductase enzyme, which plays a crucial role in DNA synthesis and cell division (Hussein et al., 2020). Additionally, another study on fluoro-phenyl indolizin derivatives showcased significant cytotoxic activities against the MCF-7 breast carcinoma cell line, highlighting their potential as anti-cancer agents (Naik, Mahanthesha, & Suresh, 2022).
Antibacterial and Antifungal Properties
Azetidinone and thiazolidinone derivatives, especially those incorporating benzothiazole units, have been synthesized and found to exhibit considerable antibacterial and antifungal activities. For instance, microwave-assisted synthesized azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole were evaluated against various bacterial and fungal strains, showing moderate to significant activity, suggesting their potential use in developing new antimicrobial agents (Mistry & Desai, 2006).
Pharmacological Evaluation
Various derivatives of benzothiazole, including those with azetidinone and thiazolidinone frameworks, have been pharmacologically evaluated. These evaluations revealed activities ranging from anti-inflammatory, analgesic, CNS depressant, to skeletal muscle relaxant properties, indicating the broad pharmacological potential of these compounds (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).
Molecular Docking and Antitumor Properties
Indole-azolidinone hybrids have been synthesized and screened for their in vitro anticancer activity across several cancer cell lines. Notably, one compound showed exceptional cytotoxicity towards tumor cells, inducing apoptosis through caspase 3-, PARP1-, and Bax-dependent mechanisms without affecting the G1/S transition in certain cells, suggesting a precise mechanism of action that spares non-malignant cells (Kryshchyshyn-Dylevych et al., 2021).
properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-14-5-3-7-16-17(14)21-19(25-16)22-10-13(11-22)18(24)23-9-8-12-4-1-2-6-15(12)23/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNORXGRCVNVRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

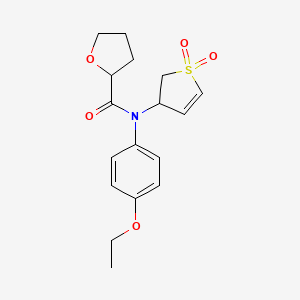
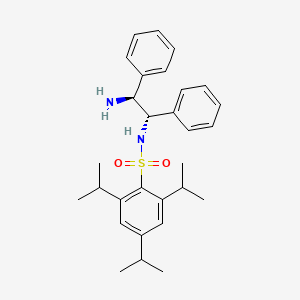
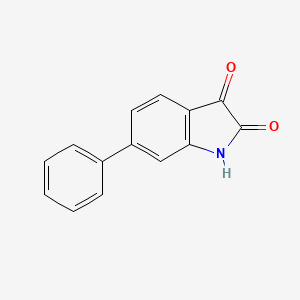
![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)
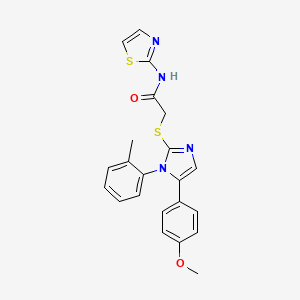
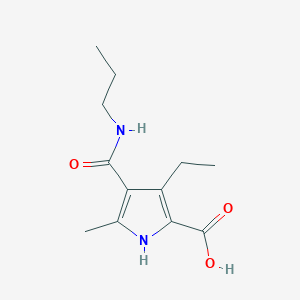
![N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2994374.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)
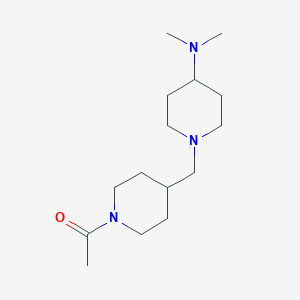
![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)